molecular formula C7H14O2 B2802671 1-(Oxan-2-yl)ethanol CAS No. 73504-80-0

1-(Oxan-2-yl)ethanol

Cat. No.: B2802671
CAS No.: 73504-80-0
M. Wt: 130.187
InChI Key: JSTOTKFHZZYCBV-UHFFFAOYSA-N
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Description

1-(Oxan-2-yl)ethanol is an organic compound that belongs to the class of alcohols It features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom, attached to an ethanol group

Scientific Research Applications

1-(Oxan-2-yl)ethanol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and its role as a precursor in the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs.

    Industry: It is used in the production of various industrial chemicals and as a solvent in chemical processes.

Safety and Hazards

The safety information for “1-(Oxan-2-yl)ethanol” includes several hazard statements such as H227, H315, H319, and H335 . These statements indicate that the compound is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Oxan-2-yl)ethanol can be synthesized through several methods. One common approach involves the ring-opening of tetrahydropyran derivatives using ethanol under acidic or basic conditions. Another method includes the reduction of 2-ethoxy-tetrahydropyran using reducing agents like lithium aluminum hydride.

Industrial Production Methods: In industrial settings, this compound is typically produced through catalytic hydrogenation of 2-ethoxy-tetrahydropyran. This process involves the use of a metal catalyst such as palladium on carbon under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(Oxan-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 1-(Oxan-2-yl)ethanal using oxidizing agents like pyridinium chlorochromate.

    Reduction: The compound can be reduced to form 1-(Oxan-2-yl)ethane using strong reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate, dichloromethane, room temperature.

    Reduction: Lithium aluminum hydride, diethyl ether, reflux.

    Substitution: Hydrochloric acid, sodium hydroxide, various solvents.

Major Products Formed:

    Oxidation: 1-(Oxan-2-yl)ethanal.

    Reduction: 1-(Oxan-2-yl)ethane.

    Substitution: Various substituted oxan-2-yl derivatives.

Comparison with Similar Compounds

1-(Oxan-2-yl)ethanol can be compared with other similar compounds, such as:

    Tetrahydropyran: Unlike this compound, tetrahydropyran lacks the ethanol group, making it less reactive in certain chemical reactions.

    1-(Oxan-2-yl)methanol: This compound has a similar structure but with a methanol group instead of an ethanol group, leading to different reactivity and applications.

    2-(Oxan-2-yl)ethanol: This isomer has the hydroxyl group attached to the second carbon of the ethanol chain, resulting in different chemical properties and reactivity.

This compound is unique due to its specific structure, which imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

1-(oxan-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-6(8)7-4-2-3-5-9-7/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTOTKFHZZYCBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCO1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73504-80-0
Record name 1-(oxan-2-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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